9-([1,1'-Biphenyl]-2-yl)-9'-([1,1'-biphenyl]-4-yl)-9H,9'H-3,3'-bicarbazole
CAS No.:
Cat. No.: VC18300449
Molecular Formula: C48H32N2
Molecular Weight: 636.8 g/mol
* For research use only. Not for human or veterinary use.
![9-([1,1'-Biphenyl]-2-yl)-9'-([1,1'-biphenyl]-4-yl)-9H,9'H-3,3'-bicarbazole -](/images/structure/VC18300449.png)
Specification
Molecular Formula | C48H32N2 |
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Molecular Weight | 636.8 g/mol |
IUPAC Name | 9-(2-phenylphenyl)-3-[9-(4-phenylphenyl)carbazol-3-yl]carbazole |
Standard InChI | InChI=1S/C48H32N2/c1-3-13-33(14-4-1)34-23-27-38(28-24-34)49-45-21-11-8-18-40(45)42-31-36(25-29-47(42)49)37-26-30-48-43(32-37)41-19-9-12-22-46(41)50(48)44-20-10-7-17-39(44)35-15-5-2-6-16-35/h1-32H |
Standard InChI Key | YNCCQDXVWLWCOV-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=CC=C8C9=CC=CC=C9)C1=CC=CC=C13 |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound belongs to the bicarbazole family, characterized by two carbazole subunits connected at their 3-positions. Each carbazole unit is further substituted with a biphenyl group: one at the 2-position (ortho-substituted biphenyl) and the other at the 4-position (para-substituted biphenyl). This arrangement creates a rigid, conjugated system with extended π-electron delocalization, a feature critical for optoelectronic applications .
The IUPAC name, 9-(3-phenylphenyl)-3-[9-(4-phenylphenyl)carbazol-3-yl]carbazole, reflects this substitution pattern . The SMILES string C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=CC(=C8)C9=CC=CC=C9)C1=CC=CC=C13
encodes the connectivity, highlighting the bicarbazole core and biphenyl attachments.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 636.78 g/mol | |
CAS Number | 1799958-77-2 | |
IUPAC Name | 9-(3-phenylphenyl)-3-[9-(4-phenylphenyl)carbazol-3-yl]carbazole | |
InChIKey | ZAYDYNVXBIQORO-UHFFFAOYSA-N |
Synthesis and Characterization
Synthetic Pathways
While explicit details for this compound’s synthesis remain scarce, analogous bicarbazoles are typically synthesized via Ullmann coupling or Suzuki-Miyaura cross-coupling reactions. These methods facilitate the formation of carbon-nitrogen and carbon-carbon bonds between carbazole precursors and aryl halides. For instance:
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Carbazole Functionalization: A carbazole derivative is halogenated at the 3-position.
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Biphenyl Attachment: The halogenated carbazole undergoes coupling with biphenyl boronic acids (2- and 4-substituted) under palladium catalysis.
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Dimerization: The two functionalized carbazoles are linked via a 3,3'-bond using oxidative coupling or transition-metal-mediated reactions.
Analytical Characterization
Key techniques for verifying structure and purity include:
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Nuclear Magnetic Resonance (NMR): and NMR spectra resolve proton environments and carbon frameworks, confirming biphenyl substituent positions.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates the molecular formula .
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X-ray Diffraction (XRD): Single-crystal XRD provides definitive proof of molecular geometry, though data for this compound is currently unpublished.
Physicochemical Properties
Thermal Stability
Bicarbazoles exhibit high thermal decomposition temperatures (>400°C) due to their aromatic rigidity. While specific thermogravimetric analysis (TGA) data for this compound is unavailable, analogs like 9-([1,1'-Biphenyl]-4-yl)-9'-(triphenylen-2-yl)-9H,9'H-3,3'-bicarbazole show (5% weight loss temperature) exceeding 450°C, suggesting comparable stability.
Solubility and Processing
The compound’s solubility in common organic solvents (e.g., toluene, chlorobenzene) is likely moderate, dictated by its large, planar structure. Processing via vacuum deposition is favored for thin-film applications in devices.
Table 2: Predicted Physical Properties
Property | Value | Basis of Estimation |
---|---|---|
Density | ~1.3 g/cm³ | Analogy to |
Boiling Point | >750°C | Similar to |
LogP (Octanol-Water) | ~11.2 | Calculated via |
Applications in Organic Electronics
Hole-Transporting Materials (HTMs)
Bicarbazoles are prized as HTMs in organic light-emitting diodes (OLEDs) due to their high hole mobility () and triplet energy levels. The biphenyl substitutions in this compound likely enhance by extending conjugation and reducing energetic disorder.
Host Materials in Phosphorescent OLEDs
As a host in emissive layers, this bicarbazole derivative could stabilize triplet excitons in phosphorescent OLEDs. Its rigid structure minimizes non-radiative decay, improving device efficiency.
Challenges and Optimization
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Morphological Control: Bulkiness may lead to amorphous film formation, necessitating blending with smaller molecules.
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Energy Level Alignment: The ionization potential () and electron affinity () must match adjacent layers, achievable via substituent engineering.
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